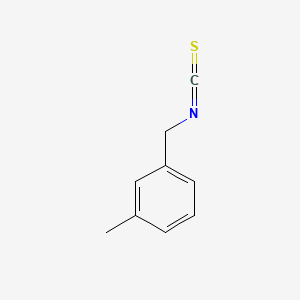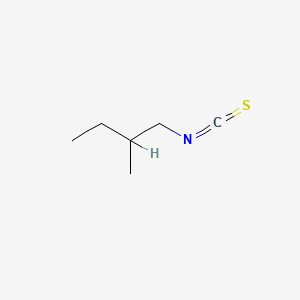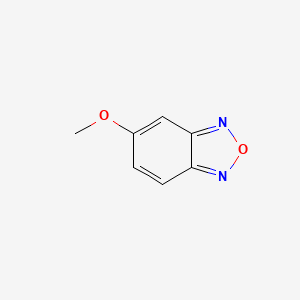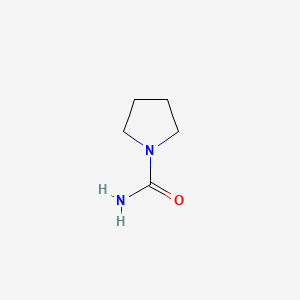
4-(Trifluoromethoxy)benzoyl chloride
Descripción general
Descripción
4-(Trifluoromethoxy)benzoyl chloride is a chemical compound that is part of a broader class of trifluoromethylated aromatic compounds. These compounds are of significant interest due to their potential applications in pharmaceuticals and agrochemicals. The trifluoromethoxy group is particularly attractive because of its ability to modulate the biological activity of molecules by influencing their lipophilicity and electronic properties.
Synthesis Analysis
The synthesis of related trifluoromethylated compounds has been reported in the literature. For instance, a highly selective synthesis suitable for industrial scale-up was developed for 4-chloro-4'-(chlorodifluoromethoxy)benzophenone, which is structurally similar to 4-(trifluoromethoxy)benzoyl chloride. This synthesis involved a one-pot reaction where fluorination of a precursor with HF was followed by a Friedel–Crafts reaction with chlorobenzene in the presence of BF3, yielding the product in excellent yield . Although this synthesis does not directly pertain to 4-(trifluoromethoxy)benzoyl chloride, it provides insight into the potential synthetic routes that could be adapted for its production.
Molecular Structure Analysis
The molecular structure of 4-(trifluoromethoxy)benzoyl chloride would consist of a benzene ring substituted with a trifluoromethoxy group (-OCF3) and a benzoyl chloride group (-COCl). The trifluoromethoxy group is known to have a strong electron-withdrawing effect due to the high electronegativity of fluorine atoms. This characteristic can influence the reactivity of the benzene ring and the adjacent carbonyl group.
Chemical Reactions Analysis
Compounds like 4-(trifluoromethoxy)benzoyl chloride are typically reactive due to the presence of the acyl chloride functional group. This group can undergo various chemical reactions, including nucleophilic acyl substitution, where the chlorine atom is replaced by another nucleophile. This reactivity can be utilized in the synthesis of a wide range of derivatives, such as amides, esters, and carboxylic acids, which can be valuable intermediates in the synthesis of pharmaceuticals and other organic compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-(trifluoromethoxy)benzoyl chloride would be influenced by both the trifluoromethoxy and benzoyl chloride groups. The compound is expected to be a relatively volatile and reactive solid or liquid at room temperature. The trifluoromethoxy group would likely increase the compound's lipophilicity and stability towards hydrolysis, while the benzoyl chloride group would make it susceptible to reaction with nucleophiles, including water. The exact properties would depend on the specific conditions, such as temperature and solvent, under which the compound is handled or stored.
Aplicaciones Científicas De Investigación
- “4-(Trifluoromethoxy)benzoyl Chloride” is a chemical compound with the molecular formula C8H4ClF3O2 . It’s a colorless to almost colorless clear liquid .
- It’s used as a raw material and intermediate in various fields such as Organic Synthesis, Pharmaceuticals, Agrochemicals, and Dyestuff .
- It’s important to handle this compound with care as it can cause severe skin burns and eye damage .
-
Organic Synthesis : This compound can be used as a building block in organic synthesis . It can participate in various reactions to form new compounds, which can be used in further reactions.
-
Pharmaceuticals : In the pharmaceutical industry, it can be used as an intermediate in the synthesis of various drugs . The trifluoromethoxy group can impart unique properties to the final drug molecule, such as increased stability or altered pharmacokinetics.
-
Agrochemicals : Similar to its use in pharmaceuticals, this compound can also be used in the synthesis of agrochemicals . The resulting products can have improved efficacy or stability.
-
Dyestuff : It can be used in the production of dyes . The trifluoromethoxy group can influence the color and other properties of the final dye.
-
Material Science : In material science, this compound could be used in the synthesis of new materials with unique properties. The trifluoromethoxy group could potentially influence the physical and chemical properties of the final material .
-
Biochemistry : In biochemistry, it could be used as a precursor for the synthesis of bioactive compounds. The trifluoromethoxy group could potentially enhance the bioactivity of the final compound .
Safety And Hazards
4-(Trifluoromethoxy)benzoyl chloride is classified as a dangerous substance. It causes severe skin burns and eye damage . It may cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
4-(trifluoromethoxy)benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3O2/c9-7(13)5-1-3-6(4-2-5)14-8(10,11)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXKKOFJYPRJFIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)Cl)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00190293 | |
| Record name | 4-(Trifluoromethoxy)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00190293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethoxy)benzoyl chloride | |
CAS RN |
36823-88-8 | |
| Record name | 4-Trifluoromethoxybenzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36823-88-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Trifluoromethoxy)benzoyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036823888 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Trifluoromethoxy)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00190293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Trifluoromethoxy)benzoyl Chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



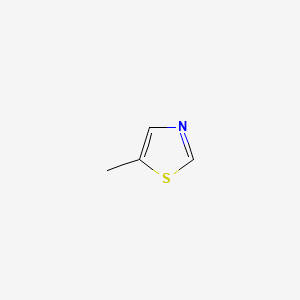

![Dithieno[3,2-b:2',3'-d]thiophene](/img/structure/B1295348.png)
![2-Azabicyclo[2.2.2]oct-5-ene-2-carboxylic acid, ethyl ester](/img/structure/B1295350.png)
